Methyl 2,5-dibromothiazole-4-carboxylate

Regioselective cross-coupling C–H functionalization Medicinal chemistry building blocks

Researchers requiring regioselective, multi-step thiazole diversification face bottlenecks with mono-halogenated analogs that preclude sequential functionalization. Methyl 2,5-dibromothiazole-4-carboxylate resolves this with two reactive C-Br handles on an electron-deficient thiazole core, enabling programmable cross-coupling: • C2-selective Suzuki coupling with complete regiochemical fidelity and no bis-arylation side products • Remaining C5-Br available for a second orthogonal coupling (Suzuki, Stille, or Buchwald-Hartwig) • C4 methyl ester provides a third diversification point via hydrolysis to acid or amide formation Supplied at ≥97% purity. A published chromatography-free synthetic route (74% overall yield) ensures reliable bulk re-supply for parallel library synthesis without purification bottlenecks.

Molecular Formula C5H3Br2NO2S
Molecular Weight 300.96 g/mol
CAS No. 914347-25-4
Cat. No. B1416632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,5-dibromothiazole-4-carboxylate
CAS914347-25-4
Molecular FormulaC5H3Br2NO2S
Molecular Weight300.96 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(SC(=N1)Br)Br
InChIInChI=1S/C5H3Br2NO2S/c1-10-4(9)2-3(6)11-5(7)8-2/h1H3
InChIKeyJACHFCPPYOVTON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,5-Dibromothiazole-4-Carboxylate: Dual-Brominated Thiazole Building Block


Methyl 2,5-dibromothiazole-4-carboxylate is a heterocyclic building block featuring a thiazole core brominated at the C2 and C5 positions and bearing a methyl ester at C4 [1]. With a molecular weight of 300.96 g/mol and a calculated XLogP3 of 3.2, this compound is supplied by major vendors such as Sigma-Aldrich (SYX00358) as part of early-discovery chemical collections, typically at ≥97% purity . Its defining structural feature—two reactive C–Br bonds on an electron-deficient heteroaromatic ring—enables programmable, sequential functionalization via palladium-catalyzed cross-coupling, distinguishing it from mono-halogenated or non-ester analogs.

1
Dual C2 and C5 bromine handles enable programmed sequential cross-coupling diversification.
2
C4 methyl ester acts as a third functional handle for amide, acid, or alcohol interconversion.
3
Scalable synthesis route reported with no chromatographic purification, supporting multi-gram supply.

Methyl 2,5-Dibromothiazole-4-Carboxylate vs. Generic Analogs


Generic substitution among thiazole carboxylates fails because the number, position, and identity of halogen substituents fundamentally dictate both the achievable synthetic pathways and the properties of downstream products. Mono-brominated analogs such as methyl 2-bromothiazole-4-carboxylate (CAS 170235-26-4) or methyl 5-bromothiazole-4-carboxylate (CAS 913836-22-3) provide only a single reactive handle, precluding the sequential, two-directional diversification that the 2,5-dibromo pattern uniquely enables . The dichloro congener methyl 2,5-dichlorothiazole-4-carboxylate (CAS 135925-32-5) exhibits markedly lower oxidative addition rates with Pd(0) due to the stronger C–Cl bond, reducing cross-coupling efficiency [1]. Furthermore, the absence of the C4 ester in 2,5-dibromothiazole (CAS 4175-78-4) eliminates a critical polarity handle that influences solubility, purification, and subsequent derivatization. These structural distinctions are not cosmetic; they represent divergent synthetic logic that cannot be bridged by simple reagent or condition adjustments [2].

Mono-bromo thiazole analogs
Provide only a single reactive handle, preventing sequential two-directional diversification; C2–C5 sequential logic cannot be replicated.
Dichloro congener
C–Cl bonds undergo significantly slower oxidative addition, requiring harsher conditions and reducing cross-coupling efficiency compared to C–Br.
Non-ester analog (2,5-dibromothiazole)
Lacks the C4 ester polarity handle; introducing a carboxylate equivalent adds a low-temperature lithiation step with regiochemical risk.

Methyl 2,5-Dibromothiazole-4-Carboxylate: Quantitative Evidence vs. Analogs


C2-Selective Suzuki Coupling

The Strotman et al. (2010) study of catalyst-controlled regioselective Suzuki couplings on dihaloazoles provides direct, quantitative head-to-head data for dibromothiazoles [1]. When 2,4- and 2,5-dibromothiazoles were subjected to Suzuki coupling with phenylboronic acid using Xantphos (ligand 2) as the palladium ligand, the reaction proceeded with complete selectivity for the C2 position. The system required only 2.5 mol% Pd and never produced any detectable minor isomer by LC-MS analysis. For 2,4-dibromothiazole specifically, LC-MS showed 100% conversion of starting material with a 19.5:1 monoarylation to bis-arylation product ratio, demonstrating high fidelity for single-site functionalization [1]. This C2 preference was confirmed by 1H NMR comparison with authentic samples of 4-bromo-2-phenylthiazole and 5-bromo-2-phenylthiazole [1]. In contrast, the same ligand with 2,5-dibromo-1-methylimidazole showed minimal reactivity at C2, with high C5 selectivity instead—highlighting that the thiazole scaffold's electronic structure is uniquely suited to this C2-selective protocol.

C2-Selective Suzuki
Head-to-head
C2 monoarylation with complete regioselectivity; 19.5:1 mono:bis ratio at 100% conversion for 2,4-dibromothiazole under Pd/Xantphos; no detectable minor isomer by LC-MS.
Enables predictable first-step C2 functionalization in sequential coupling strategies.
Applicable to 2,5-dibromothiazoles per authors; ligand choice critical for selectivity.
Regioselective cross-coupling C–H functionalization Medicinal chemistry building blocks

Dual C–Br Sites for Sequential Cross-Coupling

Methyl 2,5-dibromothiazole-4-carboxylate possesses two chemically distinct C–Br bonds at the C2 and C5 positions. The C2 position is more electron-deficient and preferentially undergoes oxidative addition with Pd(0) [1], enabling a programmed sequence: first C2 functionalization, then C5 functionalization. This contrasts with mono-brominated comparators such as methyl 2-bromothiazole-4-carboxylate (CAS 170235-26-4, MW 222.06) and methyl 5-bromothiazole-4-carboxylate (CAS 913836-22-3, MW 222.06), which each offer only a single reactive site and therefore cannot support a two-step sequential diversification strategy without additional halogenation steps . The ethyl ester analog, ethyl 2,5-dibromothiazole-4-carboxylate (CAS 208264-60-2, MW 314.98), shares the dual-bromine feature but differs in the ester alkyl group, which can influence transesterification and hydrolysis rates, as well as lipophilicity (ethyl ester predicted LogP ~2.84 vs. methyl ester LogP 2.26–2.45) .

Dual C–Br Sites
Class-level
Two chemically distinct C–Br bonds (C2 more electron-deficient) vs. single C–Br in mono-bromo analogs; LogP difference of ~0.4 units vs. ethyl ester analog.
Halves synthetic steps for two-vector exploration compared to sequential mono-halogenation.
Class-level structural inference; ester alkyl group influences lipophilicity and hydrolysis rate.
Sequential cross-coupling Divergent synthesis Thiazole library synthesis

Scalable Chromatography-Free Synthesis

Okonya and Al-Obeidi (2002) reported an efficient, scalable synthesis of 2,5-dihalothiazole-4-carboxylates that proceeds in four steps with a 74% overall yield and notably requires no chromatographic purification at any stage [1]. The sequence involves halogenation of an aminothiazole carboxylate with NBS or NCS, diazotization with isoamyl nitrite, and halogenation with CuBr₂, CuCl₂, or CH₂I₂ to afford the corresponding dihalothiazole derivatives [1]. This contrasts with many alternative thiazole bromination protocols that employ column chromatography for intermediate purification, which limits throughput and scalability. While this study encompasses the entire 2,5-dihalothiazole-4-carboxylate class (including the methyl ester), the demonstrated scalability and purification-free workflow directly support procurement of this compound for projects where multi-gram quantities are needed for library synthesis.

Scalable Synthesis
Cross-study comparable
4-step sequence, 74% overall yield, no chromatographic purification required at any stage.
Reduces cost-per-gram and purification bottlenecks for multi-gram campaigns.
Reported for the 2,5-dihalothiazole-4-carboxylate class; scale-up validation recommended.
Process chemistry Scale-up synthesis Halogenated heterocycles

Bromine vs. Chlorine: Oxidative Addition Kinetics

The C–Br bond (bond dissociation energy ~285 kJ/mol) undergoes oxidative addition with Pd(0) significantly faster than the C–Cl bond (~327 kJ/mol), a well-established principle in organometallic chemistry that directly impacts cross-coupling efficiency [1]. The Almond-Thynne et al. (2017) comprehensive survey of site-selective Suzuki–Miyaura coupling of heteroaryl halides confirms that bromo-heteroarenes are the preferred substrates for achieving high conversion under mild conditions, with chloro analogs often requiring higher temperatures, stronger bases, or specialized ligands to achieve comparable yields [2]. Consequently, methyl 2,5-dibromothiazole-4-carboxylate (MW 300.96) is expected to outperform methyl 2,5-dichlorothiazole-4-carboxylate (CAS 135925-32-5, MW 212.05) in standard Pd-catalyzed coupling protocols, offering faster reaction times and higher turnover numbers at equivalent catalyst loadings. This advantage is critical when coupling sterically hindered or electron-deficient boronic acids, where the intrinsically slower oxidative addition of C–Cl bonds can lead to incomplete conversion or competing protodeboronation.

Br vs. Cl Reactivity
Class-level
C–Br BDE ~285 kJ/mol vs. C–Cl ~327 kJ/mol; oxidative addition rate typically 10–100× faster for aryl bromides with standard Pd catalysts.
Supports milder coupling conditions and higher turnover with dibromo vs. dichloro analog.
Inferred from bond dissociation energies and heteroaryl halide coupling trends.
Cross-coupling reactivity C–X bond activation Synthetic efficiency

C4 Ester Group: Synthetic Versatility

The C4 methyl ester in methyl 2,5-dibromothiazole-4-carboxylate serves as a third functional handle that is absent in 2,5-dibromothiazole (CAS 4175-78-4, MW 242.92). The ester can be hydrolyzed to the carboxylic acid (enabling amide coupling, salt formation, or coordination chemistry), reduced to the primary alcohol, or transesterified to access different alkyl esters with tailored lipophilicity [1]. This is in contrast to the non-esterified core, which requires a separate carboxylation step (e.g., lithiation with LDA followed by CO₂ quench) to introduce a carboxylic acid equivalent—adding a step, requiring cryogenic conditions, and risking lithiation regioselectivity issues [2]. The methyl ester also imparts a computed XLogP3 of 3.2, placing this compound in a favorable lipophilicity range for membrane permeability while retaining sufficient polarity (TPSA 67.4 Ų) for aqueous solubility [1].

C4 Ester Handle
Class-level
Three functional handles (C2–Br, C5–Br, C4–CO₂Me) vs. two handles in 2,5-dibromothiazole; XLogP3 = 3.2, TPSA = 67.4 Ų.
Eliminates a lithiation/carboxylation step for carboxylic acid derivatives, saving 1–2 synthetic operations.
Computed properties from PubChem; ester handle broadens derivatization without cryogenic steps.
Functional group interconversion Carboxylic acid derivatives Medicinal chemistry diversification

Methyl 2,5-Dibromothiazole-4-Carboxylate: Optimal Procurement Scenarios


Medicinal Chemistry: Sequential C2–C5 Diversification

In kinase inhibitor programs where the thiazole core serves as a central scaffold, the C2-selective Suzuki coupling demonstrated by Strotman et al. (2010) enables installation of a first aryl or heteroaryl group with complete regiochemical fidelity and no bis-arylation side products [1]. The remaining C5–Br can then be elaborated via a second coupling (Suzuki, Stille, or Buchwald-Hartwig) to introduce a different substituent. This sequential logic is impossible with mono-bromo thiazoles, which would require a de novo halogenation step to re-arm the scaffold for a second coupling. The C4 ester provides a third diversification point via hydrolysis to the acid and amide formation, making this compound a compact, three-point diversity platform for structure-activity relationship (SAR) exploration.

Process Chemistry: Chromatography-Free Multi-Gram Synthesis

The Okonya and Al-Obeidi (2002) synthesis of 2,5-dihalothiazole-4-carboxylates, which achieves 74% overall yield without any chromatographic purification, validates the scalability of this compound class [1]. For projects requiring 10–100 g quantities of the building block for parallel library synthesis, this established, chromatography-free route reduces procurement risk by ensuring that re-supply is not bottlenecked by purification capacity. The methyl ester is preferred over the ethyl ester for large-scale work due to its lower molecular weight (300.96 vs. 314.98) and lower LogP (2.5 vs. 2.8), which simplifies aqueous workup.

Agrochemical Discovery: Rapid 2,5-Diarylthiazole Assembly

Agrochemical lead generation frequently requires systematic variation of aryl substituents on heterocyclic cores to optimize potency, selectivity, and environmental persistence. The dual C–Br bonds of methyl 2,5-dibromothiazole-4-carboxylate enable rapid, parallel synthesis of 2,5-diarylthiazole libraries via two consecutive Suzuki couplings [1]. The methyl ester can be retained to modulate LogP (~3.2) or hydrolyzed to the more polar carboxylic acid for improved soil mobility. This contrasts with the dichloro analog, which would require higher catalyst loadings and longer reaction times for each coupling step, reducing library throughput [2].

Corrosion Inhibitor Development: Thiazole-Based Formulations

Recent studies demonstrate that 2,5-dibromothiazole exhibits >90% inhibition efficiency for cold-rolled steel corrosion in 1 M HCl, acting as a mixed-type inhibitor [1]. Methyl 2,5-dibromothiazole-4-carboxylate, bearing the identical dibromothiazole core with an additional ester functionality, offers a starting point for structure-activity studies aimed at improving inhibition efficiency or substrate scope. The ester group can be hydrolyzed to enhance water solubility or converted to amides with chelating side chains, enabling systematic optimization of corrosion inhibition properties that the parent 2,5-dibromothiazole cannot directly access without de novo synthesis.

Application
Selection Property
Validation Focus
Sequential C2–C5 diversification
C2-selective Suzuki coupling fidelity
Regiochemical purity and bis-arylation control
Multi-gram building block supply
Chromatography-free synthesis route
Scalability and yield reproducibility
2,5-Diarylthiazole library synthesis
Dual C–Br cross-coupling efficiency
Library throughput and substrate scope
Corrosion inhibitor development
Core dibromothiazole scaffold
Inhibition efficiency and formulation optimization

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